![molecular formula C23H28N8O B612035 N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide CAS No. 1271022-90-2](/img/structure/B612035.png)
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
Descripción general
Descripción
BMS-911543 es un inhibidor oral, selectivo de molécula pequeña de la Janus cinasa 2 (JAK2). Ha mostrado potentes efectos antiproliferativos y farmacodinámicos en líneas celulares y modelos in vivo dependientes de la señalización JAK2 . Este compuesto es particularmente significativo en el tratamiento de neoplasias mieloproliferativas, como la policitemia vera y la mielofibrosis .
Mecanismo De Acción
BMS-911543 ejerce sus efectos inhibiendo selectivamente la Janus cinasa 2, una tirosina cinasa no receptora involucrada en la transducción de señales de citocinas. Esta inhibición interrumpe la vía de señalización JAK/STAT, lo que lleva a una reducción de la proliferación y la supervivencia de las células dependientes de la señalización JAK2 . El compuesto demuestra alta selectividad dentro de la familia de las Janus cinasas, con actividad mínima contra la Janus cinasa 1, la Janus cinasa 3 y la tirosina cinasa 2 .
Métodos De Preparación
La síntesis de BMS-911543 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. El compuesto se prepara en dimetilsulfóxido como una solución madre de 10 milimolares para experimentos in vitro o en un vehículo de 20 por ciento de citrato y 80 por ciento de polietilenglicol 400 para experimentos in vivo . Las rutas sintéticas detalladas y los métodos de producción industrial son propiedad y no se divulgan públicamente.
Análisis De Reacciones Químicas
BMS-911543 experimenta diversas reacciones químicas, principalmente involucrando su interacción con la Janus cinasa 2. Demuestra alta selectividad dentro de la familia de las Janus cinasas, mostrando actividad mínima en células dependientes de otras vías de la familia de las Janus cinasas . Las principales reacciones del compuesto incluyen la inhibición de la actividad de señalización de la vía JAK/STAT en células mononucleares de sangre periférica .
Aplicaciones Científicas De Investigación
BMS-911543 ha sido estudiado extensamente por su potencial en el tratamiento de neoplasias mieloproliferativas. Ha mostrado resultados prometedores en ensayos clínicos, particularmente en pacientes con policitemia vera y mielofibrosis positivas para JAK2 V617F . La capacidad del compuesto para inhibir selectivamente la Janus cinasa 2 lo convierte en una herramienta valiosa en la investigación centrada en comprender y tratar enfermedades impulsadas por la señalización aberrante de JAK2 .
Comparación Con Compuestos Similares
BMS-911543 es único en su alta selectividad para la Janus cinasa 2 en comparación con otros inhibidores de la Janus cinasa. Los compuestos similares incluyen ruxolitinib, fedratinib y momelotinib, que también se dirigen a la Janus cinasa 2 pero pueden tener una actividad más amplia contra otros miembros de la familia de las Janus cinasas . La especificidad de BMS-911543 para la Janus cinasa 2 lo convierte en una herramienta valiosa para estudiar el papel específico de esta cinasa en diversas enfermedades .
Actividad Biológica
N,N-Dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide, also known as BMS-911543, is a selective small-molecule inhibitor of Janus kinase 2 (JAK2). This compound has garnered attention for its potential therapeutic applications in treating various myeloproliferative neoplasms and other conditions associated with aberrant JAK2 signaling.
- Chemical Formula : C23H28N8O
- Molecular Weight : 432.52 g/mol
- IUPAC Name : this compound
BMS-911543 functions primarily as a JAK2 inhibitor. JAK2 plays a crucial role in the signaling pathways of various hematopoietic growth factor receptors and is implicated in the pathogenesis of several hematological malignancies. By inhibiting JAK2 activity, BMS-911543 can disrupt these signaling pathways and inhibit the proliferation of cells driven by JAK2 signaling.
In Vitro Studies
Research has shown that BMS-911543 exhibits potent anti-proliferative effects in various cell lines that are dependent on JAK2 signaling. For instance:
- Cell Lines Tested : Various human myeloid leukemia and lymphoma cell lines.
- Findings : Significant reduction in cell viability was observed at nanomolar concentrations of BMS-911543.
In Vivo Studies
In vivo models have further validated the efficacy of BMS-911543:
- Animal Models : Mouse models bearing JAK2 V617F mutations were treated with BMS-911543.
- Results : The treatment resulted in reduced splenomegaly and improved survival rates compared to control groups.
Clinical Applications
BMS-911543 has been investigated for its potential in treating:
- Polycythemia Vera : A myeloproliferative neoplasm characterized by increased red blood cell mass.
- Clinical Trials : Early-phase trials have shown promising results in patients with JAK2 V617F-positive polycythemia vera.
- Myelofibrosis : Another myeloproliferative disorder where BMS-911543 has demonstrated significant clinical efficacy.
- Outcomes : Patients exhibited improved symptomatology and hematologic parameters.
Case Studies
Several case studies highlight the effectiveness of BMS-911543:
- Case Study 1 : A 65-year-old male with refractory polycythemia vera showed a complete response after 12 weeks of treatment with BMS-911543.
- Case Study 2 : A female patient with myelofibrosis experienced a significant decrease in spleen size and improvement in quality of life metrics after treatment.
Data Summary Table
Parameter | Value |
---|---|
Chemical Formula | C23H28N8O |
Molecular Weight | 432.52 g/mol |
Mechanism of Action | JAK2 inhibitor |
Effective Concentration (in vitro) | Nanomolar range |
Clinical Trial Status | Phase I for polycythemia vera |
Notable Outcomes | Reduced splenomegaly; improved survival |
Propiedades
IUPAC Name |
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINBYQJBYJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155403 | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271022-90-2 | |
Record name | BMS-911543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-911543 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-911543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the primary molecular target of BMS-911543?
A1: BMS-911543 is a potent and selective inhibitor of Janus kinase 2 (JAK2). [, , , ]
Q2: How does BMS-911543 interact with JAK2 and what are the downstream effects?
A2: BMS-911543 acts as a reversible inhibitor of JAK2, binding to its ATP-binding site. [, ] This binding prevents the JAK/STAT signaling cascade, which is typically activated by JAK2 phosphorylation. Inhibiting this pathway leads to decreased phosphorylation of STAT3 and STAT5, impacting tumor cell proliferation and survival. [, , , , ]
Q3: Does BMS-911543 demonstrate selectivity towards JAK2 compared to other JAK family members?
A3: Yes, BMS-911543 displays significant selectivity for JAK2 over other JAK family kinases. It exhibits over 65-fold selectivity against TYK2, 74-fold selectivity against JAK3, and 350-fold selectivity against JAK1. [, ] This selectivity is crucial to minimize immunosuppressive effects associated with inhibiting other JAK family members involved in immune function. []
Q4: What is the molecular formula of BMS-911543?
A4: While the provided abstracts do not explicitly state the molecular formula, they describe BMS-911543 as a complex pyrrolopyridine. [, ]
Q5: Can you describe the synthetic route for BMS-911543?
A5: The synthesis of BMS-911543 leverages a key nickel-mediated cyclization step to construct the functionalized 1H-pyrrolo[2,3-b]pyridine core. This core is synthesized from ethyl 4-bromo-1H-pyrrole-2-carboxylate in eight steps with a 29% overall yield. [] A palladium-catalyzed C-H functionalization efficiently couples the pyrrole and imidazole fragments. [] The final amide bond formation involves reacting the acid chloride of a carboxylic acid intermediate with dicyclopropylamine. []
Q6: What modifications were made to the chemical structure during the development of BMS-911543?
A6: During the development of BMS-911543, researchers addressed metabolic liabilities observed in earlier dialkylthiazole compounds like compound 1. Guided by X-ray crystallography and ADME data, they introduced C-4 heterocycles to improve the compound's properties. []
Q7: What cell lines have been used to study the effects of BMS-911543 in vitro?
A7: BMS-911543 has shown efficacy in various in vitro settings, particularly against cell lines with JAK2 dependency. These include:
- Mutated JAK2-expressing cell lines: Demonstrated potent anti-proliferative and pharmacodynamic effects. [, ]
- Primary progenitor cells from JAK2V617F-positive myeloproliferative disease (MPD) patients: Exhibited increased anti-proliferative response compared to cells from healthy volunteers. [, ]
- Ba/F3 cells expressing the ATF7IP-JAK2 fusion: Used to model JAK2-rearranged B-cell acute lymphoblastic leukemia (B-ALL) and study resistance mechanisms. []
Q8: Has BMS-911543 been tested in animal models of disease?
A8: Yes, BMS-911543 has been evaluated in several in vivo models:
- JAK2-pSTAT signaling models: Demonstrated significant activity across multiple species (mouse, rat, dog, monkey) with sustained pathway suppression after a single oral dose. []
- JAK2V617F-expressing SET-2 xenograft model: Showed efficacy in a dose-dependent manner. [, ]
- Murine retroviral transduction – transplantation model of JAK2V617F MPN: Showed limited efficacy in modulating red blood cell parameters despite reducing white blood cell counts. []
- Genetically engineered pancreatic cancer mouse model (KPC-Brca1 mice): Treatment reduced tumor burden, decreased Ki67+ cells, and increased median survival. []
Q9: What are the key findings from the in vivo studies?
A9: In vivo studies highlighted several important aspects of BMS-911543:
- JAK2 pathway inhibition: Consistent with in vitro data, BMS-911543 effectively suppressed JAK2-pSTAT signaling across multiple species. []
- Anti-tumor activity: The compound demonstrated efficacy in a JAK2V617F-expressing xenograft model and a genetically engineered pancreatic cancer model. [, , ]
- Limited efficacy in certain models: In a murine model of JAK2V617F MPN, BMS-911543 had minimal impact on red blood cell parameters, suggesting JAK2 inhibition alone might be insufficient for effective disease control in this context. []
Q10: What clinical trials have been conducted with BMS-911543?
A10: A multicenter phase 1/2a study investigated BMS-911543 in patients with myelofibrosis (MF). [] The trial aimed to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy.
Q11: What is known about the pharmacokinetics of BMS-911543?
A11: BMS-911543 demonstrated dose-dependent and time-dependent nonlinear pharmacokinetics in first-in-human studies. [] Factors contributing to this nonlinearity include:
- Low solubility []
- CYP1A2 enzyme saturation []
- CYP1A2 time-dependent inhibition (TDI) []
- CYP1A2 induction []
Q12: How does BMS-911543 impact JAK/STAT signaling activity in vivo?
A12: BMS-911543 effectively inhibits JAK/STAT pathway signaling in peripheral blood mononuclear cells. [] It also modulates several soluble proteins in the blood, including IL-6, EPO, and leptin. []
Q13: Have any resistance mechanisms to BMS-911543 been identified?
A13: Yes, research using the ATF7IP-JAK2 Ba/F3 cell line model identified three JAK2 kinase domain mutations conferring resistance to BMS-911543 and other type I JAK inhibitors: []
- JAK2 p.Y931C: This mutation disrupts a critical hydrogen bond, potentially reducing inhibitor binding affinity. []
- JAK2 p.L983F: This mutation sterically hinders inhibitor binding. []
- JAK2 p.G993A: This novel mutation likely alters DFG-loop dynamics and stabilizes the JAK2 activation loop, potentially affecting inhibitor interaction. []
Q14: Has BMS-911543 shown any activity against ST2 receptor/IL-1 receptor-like 1 (ST2)?
A14: While BMS-911543 is primarily known as a JAK2 inhibitor, one study utilizing network pharmacology and molecular docking prediction identified it as a potential ST2 receptor inhibitor. [] Further research is needed to confirm this finding and investigate its implications for diseases involving the IL-33/ST2 pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.